molecular formula C8H12N2O2 B1353181 (2-Isopropyl-imidazol-1-yl)-acetic acid CAS No. 876717-08-7

(2-Isopropyl-imidazol-1-yl)-acetic acid

Cat. No. B1353181
M. Wt: 168.19 g/mol
InChI Key: GDYODZVJBGCMLU-UHFFFAOYSA-N
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Description

“(2-Isopropyl-imidazol-1-yl)-acetic acid” is a derivative of imidazole, which is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, and two double bonds . It is functionally related to acetic acid .


Synthesis Analysis

Imidazole derivatives, including “(2-Isopropyl-imidazol-1-yl)-acetic acid”, can be synthesized using various methods. One common method involves the N-alkylation of imidazole using tert-butyl chloroacetate, followed by a non-aqueous ester cleavage of the resulting imidazole-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .


Molecular Structure Analysis

The molecular formula of “(2-Isopropyl-imidazol-1-yl)-acetic acid” is C8H12N2O2, with an average mass of 168.193 Da and a monoisotopic mass of 168.089874 Da .

Scientific Research Applications

Neuropharmacology and Neuroprotection

Research on YM872, a compound closely related to "(2-Isopropyl-imidazol-1-yl)-acetic acid," has shown significant promise in the area of neuroprotection. YM872, a potent and highly water-soluble AMPA receptor antagonist, demonstrates neuroprotective properties in models of focal cerebral ischemia in rats and cats. Its high solubility and efficacy in reducing infarct volume and improving neurological deficits without noticeable side effects suggest potential therapeutic applications in acute stroke treatment (Takahashi et al., 2006).

Microbial Interactions and Biotechnology

Studies on acetic acid and its impacts on yeast cells have brought to light mechanisms underlying cell death induced by acetic acid, presenting an avenue for biotechnological applications. Understanding these mechanisms is crucial for developing more robust yeast strains for industrial applications and designing improved biomedical strategies (Chaves et al., 2021).

Fermentation and Food Science

Acetic acid bacteria (AAB) play a crucial role in the production of fermented beverages and foods such as vinegar, kombucha, and lambic beer. Their unique oxidative fermentation process is pivotal in the food industry, and understanding their physiology is key to harnessing their potential for creating traditional and novel fermented products. This research area also explores the health benefits associated with consumption of fermented products involving AAB (Lynch et al., 2019).

Medicinal Chemistry and Drug Design

The exploration of imidazole derivatives in medicinal chemistry is a burgeoning field, with imidazole-containing compounds demonstrating a wide range of biological activities. These compounds are integral in developing new pharmacological preparations, highlighting the potential of imidazole-based molecules in various therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases (Kaldybayeva et al., 2022).

Environmental and Chemical Engineering

In environmental sciences, the focus on acetic acid extends to its role in wastewater treatment, where it's considered for its bactericidal and virucidal properties. The exploration of acetic acid in disinfection processes highlights its potential as an environmentally friendly alternative to traditional chemicals used in wastewater management (Kitis, 2004).

Safety And Hazards

“(2-Isopropyl-imidazol-1-yl)-acetic acid” may cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Imidazole derivatives, including “(2-Isopropyl-imidazol-1-yl)-acetic acid”, continue to be of interest in medicinal chemistry due to their broad range of biological activities. Future research may focus on the development of new drugs that can overcome current public health problems, such as antimicrobial resistance .

properties

IUPAC Name

2-(2-propan-2-ylimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)8-9-3-4-10(8)5-7(11)12/h3-4,6H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYODZVJBGCMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424416
Record name (2-Isopropyl-imidazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isopropyl-imidazol-1-yl)-acetic acid

CAS RN

876717-08-7
Record name (2-Isopropyl-imidazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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